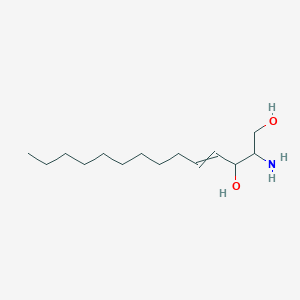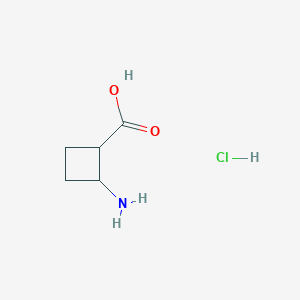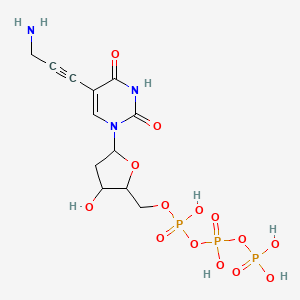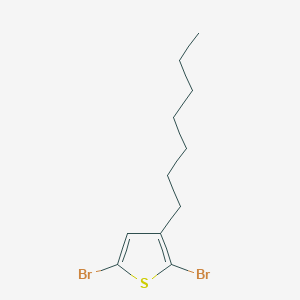
Barium(2+);7,7-dimethyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);7,7-dimethyloctanoate is a chemical compound that consists of a barium ion (Ba²⁺) and two 7,7-dimethyloctanoate anions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium(2+);7,7-dimethyloctanoate typically involves the reaction of barium hydroxide with 7,7-dimethyloctanoic acid. The reaction is carried out in an aqueous medium, and the product is obtained by precipitation. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as metallo-organic chemical vapor deposition (MOCVD). This method allows for the production of high-purity compounds with controlled properties. The process involves the use of barium precursors and organic ligands, which are vaporized and deposited onto a substrate under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);7,7-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where the 7,7-dimethyloctanoate anions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium carbonate, while reduction may produce barium metal. Substitution reactions can result in the formation of various barium salts .
Scientific Research Applications
Barium(2+);7,7-dimethyloctanoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in diagnostic imaging and as a contrast agent.
Industry: It is used in the production of advanced materials, including ceramics and superconductors
Mechanism of Action
The mechanism of action of Barium(2+);7,7-dimethyloctanoate involves its interaction with various molecular targets and pathways. The barium ion can interact with cellular components, leading to changes in cellular function. For example, barium ions can inhibit potassium channels, leading to depolarization of cell membranes and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Barium(2+);7,7-dimethyloctanoate include:
Copper(II) 7,7-dimethyloctanoate: This compound has similar structural features but contains copper instead of barium.
Barium neodecanoate: Another barium compound with a similar structure but different organic ligands
Uniqueness
This compound is unique due to its specific combination of barium ions and 7,7-dimethyloctanoate anions. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C20H38BaO4 |
|---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
barium(2+);7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
QJFWQPOUERXNAS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)

![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)



![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
